(2-Ethylhexane-1,3-diolato-O,O')((2,2',2''-nitrilotris(ethanolato))(1-)-N,O)bis(propan-2-olato)titanium

Description

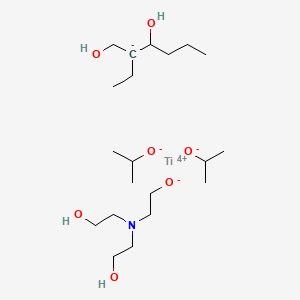

The compound (2-Ethylhexane-1,3-diolato-O,O')((2,2',2''-nitrilotris(ethanolato))(1-)-N,O)bis(propan-2-olato)titanium is a titanium-based organometallic complex with a mixed-ligand architecture. It features a 2-ethylhexane-1,3-diolato ligand coordinated via oxygen atoms (O,O'), a nitrilotris(ethanolato) ligand acting as a tridentate chelator (binding through nitrogen and oxygen), and two propan-2-olato (isopropoxide) groups. This structure grants it unique steric and electronic properties, making it relevant in catalysis and materials science .

Registered under CAS and EINECS numbers (301-124-0 and 304-540-0, respectively), its synthesis typically involves ligand-exchange reactions under inert conditions, though precise protocols are proprietary .

Properties

CAS No. |

94276-56-9 |

|---|---|

Molecular Formula |

C20H45NO7Ti |

Molecular Weight |

459.4 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanolate;2-ethylhexane-1,3-diol;propan-2-olate;titanium(4+) |

InChI |

InChI=1S/C8H17O2.C6H14NO3.2C3H7O.Ti/c1-3-5-8(10)7(4-2)6-9;8-4-1-7(2-5-9)3-6-10;2*1-3(2)4;/h8-10H,3-6H2,1-2H3;8-9H,1-6H2;2*3H,1-2H3;/q4*-1;+4 |

InChI Key |

XMPYFHDEAOKFDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC([C-](CC)CO)O.CC(C)[O-].CC(C)[O-].C(CO)N(CCO)CC[O-].[Ti+4] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethylhexane-1,3-diolato-O,O’)[2,2’,2’'-nitrilotris[ethanolato]-N,O]bis(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide with 2-ethylhexane-1,3-diol and 2,2’,2’'-nitrilotris[ethanol]. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction conditions often include:

Solvent: Anhydrous toluene or hexane

Temperature: Room temperature to 80°C

Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

(2-ethylhexane-1,3-diolato-O,O’)[2,2’,2’'-nitrilotris[ethanolato]-N,O]bis(propan-2-olato)titanium can undergo various types of chemical reactions, including:

Oxidation: The titanium center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced to lower oxidation states.

Substitution: Ligands can be substituted with other donor molecules.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Ligand exchange reactions using phosphines or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide derivatives, while substitution reactions can produce new titanium complexes with different ligands.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a catalyst in various organic transformations. Its ability to activate substrates selectively makes it suitable for:

- Polymerization Reactions : It facilitates the polymerization of olefins and other monomers.

- Oxidation Reactions : The titanium center can be oxidized to higher oxidation states, enhancing its catalytic properties.

Biology

The biological applications of this compound are particularly promising:

- Metallodrug Potential : Research indicates that titanium complexes can interact with biological molecules, potentially leading to new therapeutic agents. Studies have shown that titanium salan complexes exhibit strong antitumor properties with low side effects when tested in vivo .

Medicine

In medicine, the compound's ability to generate reactive oxygen species (ROS) is being explored for:

- Photodynamic Therapy (PDT) : The generation of ROS can induce cell death in cancer cells upon light activation. This mechanism is being investigated as a potential treatment modality for various cancers.

Industrial Applications

The compound is also utilized in industrial processes:

- Advanced Materials Production : Its unique properties enhance the mechanical and thermal characteristics of coatings and composites.

Anticancer Activity

A significant study demonstrated the anticancer efficacy of titanium salan complexes in a mouse model of cervical cancer. The results indicated that one complex showed high activity against various human cancer cell lines while maintaining a low adverse reaction profile .

Stability and Efficacy

The stability of these complexes in aqueous media is crucial for their effectiveness. For instance, one complex exhibited a half-life of over four days, highlighting its potential for prolonged therapeutic action .

Mechanism of Action

The mechanism by which (2-ethylhexane-1,3-diolato-O,O’)[2,2’,2’'-nitrilotris[ethanolato]-N,O]bis(propan-2-olato)titanium exerts its effects involves the coordination of the titanium center with various substrates. This coordination can activate the substrates towards specific chemical transformations. The molecular targets and pathways involved include:

Activation of C-H bonds: Facilitating functionalization of hydrocarbons.

Generation of ROS: Inducing oxidative stress in biological systems.

Comparison with Similar Compounds

Table 1: Key Structural Features of Titanium Organometallics

| Compound Name | Ligands | Coordination Sites | Molecular Weight | Applications |

|---|---|---|---|---|

| Target Compound | 2-Ethylhexane-1,3-diolato, nitrilotris(ethanolato), propan-2-olato | O,O'; N,O; O | ~550–600 (estimated) | Catalysis, cross-linking agents |

| Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium (CAS 68586-02-7) | Ethoxy, acetylacetonate, propan-2-olato | O; O,O'; O | 350.23 | Polymer stabilization, coatings |

| [2,2'-iminobis[ethanolato]-N,O,O']bis(pentane-2,4-dionato-O,O')titanium (CAS 94233-26-8) | Iminobis(ethanolato), acetylacetonate | N,O,O'; O,O' | 353.23 | Photocatalysis, hydrogen production |

| Bis(5-chloroquinolin-8-olato-j2N,O)-bis(propan-2-olato-jO)titanium(IV) | Chloroquinolinolate, propan-2-olato | N,O; O | ~450–500 (estimated) | Antimicrobial coatings, coordination chemistry |

Key Observations :

Ligand Diversity: The target compound’s nitrilotris(ethanolato) ligand provides stronger chelation compared to simpler ligands like acetylacetonate (pentane-2,4-dionato), enhancing thermal stability and catalytic activity .

Electronic Properties: The nitrogen donor in nitrilotris(ethanolato) may lower the Lewis acidity of titanium compared to purely oxygen-coordinated analogs, influencing its efficacy in polymerization reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Findings :

- The target compound’s organophilic nature limits aqueous applications but enhances compatibility with organic matrices in coatings .

- Ethoxy-containing analogs exhibit higher water solubility due to polar ethoxy groups, making them suitable for emulsion-based systems .

Biological Activity

The compound (2-Ethylhexane-1,3-diolato-O,O')((2,2',2''-nitrilotris(ethanolato))(1-)-N,O)bis(propan-2-olato)titanium, often referred to as a titanium complex, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity, cellular uptake, and antimicrobial properties.

Chemical Structure and Properties

The compound is a complex of titanium(IV) coordinated with various ligands that enhance its solubility and biological activity. The structure can be described as follows:

- Titanium Center : Titanium(IV) is known for its Lewis acidity, which allows it to interact with biological molecules.

- Ligands : The ligands include diolates and ethanolates which contribute to the stability and reactivity of the complex.

Table 1: Structural Characteristics of Titanium Complexes

| Component | Description |

|---|---|

| Titanium Center | Ti(IV) |

| Ligands | 2-Ethylhexane-1,3-diolato, Nitrilotris(ethanolato), Propan-2-olato |

| Coordination Type | Bidentate and tridentate coordination |

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of titanium complexes on various cancer cell lines. Notably, the compound has shown promising results in inducing apoptosis in tumor cells.

Case Study: Antitumor Activity

A study investigated the effects of titanium salan complexes on cervical cancer cells using a mouse model. The results indicated:

- IC50 Values : The IC50 for one of the complexes was found to be 2.2 µM in C3 cells, indicating high cytotoxicity.

- Mechanism of Action : The complexes induced apoptotic cell death and displayed hydrolytic stability in aqueous media .

Table 2: Cytotoxicity Data of Titanium Complexes

| Complex | Cell Line | IC50 (µM) |

|---|---|---|

| Titanium Salan Complex 1 | C3 Cells | 2.2 ± 0.1 |

| Titanium Salan Complex 2 | C3 Cells | 8.6 ± 1.3 |

| Titanocene Dichloride | HeLa Cells | 0.109 (72h) |

Cellular Uptake Studies

Understanding how titanium complexes are taken up by cells is crucial for assessing their therapeutic potential. A study on Caco-2 cells demonstrated that:

- Uptake Over Time : The uptake of titanium increased significantly over time but varied by complex type.

- Correlation with Cytotoxicity : Interestingly, there was no direct correlation between titanium uptake and cytotoxicity levels .

Table 3: Titanium Uptake in Caco-2 Cells

| Compound | Time (hrs) | Uptake (pgTi/cell) |

|---|---|---|

| Cp₂TiCl₂ | 5 | 0.016 |

| [Cp₂Ti(L-cysteine)₂]Cl₂ | 5 | 0.116 |

| [Ti₄(maltolato)₈(μ-O)₄] | 5 | 0.144 |

Antimicrobial Activity

In addition to antitumor properties, titanium complexes have been studied for their antimicrobial effects. Research indicates that certain titanium compounds exhibit significant antimicrobial activity against various bacterial strains.

Findings on Antimicrobial Activity

A recent study highlighted that titanium complexes showed effective inhibition against bacterial growth at low concentrations:

- Minimum Inhibitory Concentration (MIC) : Some complexes displayed MIC values comparable to conventional antibiotics .

Table 4: Antimicrobial Activity of Titanium Complexes

| Complex | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Titanium Complex A | E. coli | 10 |

| Titanium Complex B | S. aureus | 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.